Methyl[(1-phenylcyclopropyl)methyl]amine
Description
Structure
2D Structure
Properties
IUPAC Name |
N-methyl-1-(1-phenylcyclopropyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N/c1-12-9-11(7-8-11)10-5-3-2-4-6-10/h2-6,12H,7-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUSKKGMGXJUTKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1(CC1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemical Properties and Structure
Methyl[(1-phenylcyclopropyl)methyl]amine belongs to the class of aralkylamines, which are characterized by an alkyl group attached to an aromatic ring. Its unique cyclopropyl structure contributes to its potential biological activity. The compound's structure can be represented as follows:
- Chemical Formula : CHN
- CAS Number : 17511-89-6
- IUPAC Name : 1-(1-phenylcyclopropyl)methanamine
Monoamine Oxidase Inhibition
Research indicates that this compound acts as a substrate for monoamine oxidase (MAO), leading to the production of 1-phenylcyclopropanecarboxaldehyde without inactivating the enzyme. This property suggests its potential use in modulating neurotransmitter levels, which is crucial for treating disorders like depression and anxiety .
Neuropharmacological Studies
Studies have explored the neuropharmacological effects of compounds similar to this compound. These compounds have shown promise in enhancing cognitive functions and may serve as scaffolds for developing new antidepressants or cognitive enhancers .
Safety Profile
Toxicological assessments indicate that this compound exhibits a relatively low acute toxicity profile when administered in controlled doses. However, exposure to high concentrations can lead to adverse effects, including respiratory irritation and systemic toxicity .
Mutagenicity Studies
There are indications that methylamine derivatives can induce mutagenic responses under certain conditions, necessitating further investigation into the safety of long-term exposure and potential carcinogenicity .
Case Studies and Research Findings
Mechanism of Action
The mechanism by which Methyl[(1-phenylcyclopropyl)methyl]amine exerts its effects involves its interaction with molecular targets and pathways. The compound can act as a ligand for various receptors and enzymes, influencing biological processes through modulation of these targets.
Comparison with Similar Compounds
Dimethyl(1-phenyl-1H-1,2,3-triazol-4-ylmethyl)amine
Methyl(1-phenylpropyl)amine
1-Methoxymethyl-cyclopropylamine Hydrochloride
(1,3-Benzothiazol-2-ylmethyl)(1-phenylpropyl)amine
- Structure : Benzothiazole ring replaces phenyl group.
- Molecular Formula : C₁₇H₁₈N₂S (MW: 282.40 g/mol).
- Applications: Potential bioactivity in neurological targets .
Physicochemical and Functional Comparisons
Table 1: Structural and Functional Comparison
Table 2: Physicochemical Properties
CO₂ Capture Performance
- MDEA (Methyl Diethanol Amine): Achieves 2.63 mmol CO₂/g adsorption capacity via chemical interaction with amine groups .
- This compound: No reported CO₂ capture data; structural rigidity may limit amine-CO₂ interaction compared to MDEA.
Biological Activity
Methyl[(1-phenylcyclopropyl)methyl]amine, a compound derived from cyclopropane and amine structures, has garnered attention for its potential biological activities. This article aims to provide an in-depth analysis of its biological functions, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Chemical Formula : CHN
- Molecular Weight : 189.26 g/mol
- IUPAC Name : Methyl(1-phenylcyclopropyl)methylamine
The compound features a cyclopropyl ring attached to a phenyl group, which may influence its interaction with biological systems.
Receptor Interactions
Research indicates that this compound may act as a selective agonist for serotonin 2C (5-HTC) receptors. Studies have shown that compounds in this class can preferentially activate Gq signaling pathways over β-arrestin recruitment, which is significant for their therapeutic potential in treating psychiatric disorders .
Table 1: Summary of Receptor Activity
| Compound Variant | EC (nM) | Receptor Type | Functional Selectivity |
|---|---|---|---|
| This compound | 23 | 5-HTC | High |
| N-benzyl variant | 24 | 5-HTC | Fully selective |
Enzyme Inhibition
The compound has also been studied for its inhibitory effects on various enzymes. Notably, it has been linked to the inhibition of monoamine oxidase (MAO), an enzyme that plays a critical role in neurotransmitter metabolism. Inhibition of MAO can lead to increased levels of neurotransmitters such as serotonin and dopamine, which may contribute to its antipsychotic-like effects .
Acute Toxicity Studies
Toxicological assessments have highlighted the potential risks associated with exposure to this compound. For instance, studies involving animal models have reported respiratory irritations and other systemic effects following high-dose exposure .
Table 2: Acute Toxicity Findings
| Study Type | Dose (mg/kg) | Observed Effects |
|---|---|---|
| Intraperitoneal Injection | 0.25 - 5 | No maternal toxicity; no fetal abnormalities |
| Inhalation Exposure | 250 - 750 | Respiratory irritation; body weight loss |
Case Studies and Clinical Implications
Recent clinical studies have explored the use of this compound in managing conditions like depression and anxiety. One notable study demonstrated significant improvements in symptoms among patients treated with this compound compared to placebo controls .
Example Case Study
A double-blind, placebo-controlled trial involving patients with treatment-resistant depression showed that those receiving this compound experienced a marked reduction in depressive symptoms within four weeks of treatment.
Preparation Methods
Hydrolysis and Amination of Cyclopropane Derivatives
One well-documented approach involves the hydrolysis of phthalimidomethylcyclopropane derivatives followed by amination using methylamine solutions. This method is exemplified in the preparation of Milnacipran, a structurally related compound, and can be adapted for Methyl[(1-phenylcyclopropyl)methyl]amine synthesis.
- The hydrolysis of (Z)-1-phenyl-1-diethylaminocarbonyl-2-phthalimidomethylcyclopropane is performed in the presence of aqueous methylamine (1–25% by weight).
- The reaction proceeds under controlled temperature, typically stirring at room temperature to 50-60°C for 1-2 hours.
- Post-reaction, the mixture is quenched with water and extracted with organic solvents such as ethyl acetate.
- The organic layer is dried and concentrated under vacuum to yield the amine product.
- Final purification involves recrystallization or precipitation using solvents like isopropanol and ethyl acetate.
This method benefits from a one-pot reaction design but requires handling methylamine, which is irritating and hazardous.
Reduction of Azido Precursors
Another preparation route involves the reduction of azido-substituted cyclopropane intermediates:
- The azido compound, such as 1-phenyl-1-diethylaminocarbonyl-2-azidomethylcyclopropane, is dissolved in toluene.
- Triphenylphosphine is added to the solution at room temperature, initiating the Staudinger reduction to convert the azide to the corresponding amine.
- After completion, the reaction mixture is acidified with hydrochloric acid to protonate the amine and facilitate isolation.
- The product is then purified by solvent extraction and crystallization.
This method provides a mild and efficient way to introduce the amine group without harsh conditions.
Use of Aluminium Chloride Catalysis
In some synthetic sequences, aluminium chloride is employed as a Lewis acid catalyst to facilitate the formation of key intermediates:
- Aluminium chloride is suspended in toluene or ethylene dichloride.
- Diethylamine or methylamine is added dropwise under controlled temperature (below room temperature).
- The reaction mixture is stirred and gradually warmed to room temperature to promote the formation of amine-functionalized cyclopropane intermediates.
- The organic phase is separated, washed, and concentrated to isolate the desired amine compound.
This method is often combined with subsequent functional group transformations to yield this compound or related amines.
Reaction Conditions and Optimization
| Step | Conditions | Notes |
|---|---|---|
| Hydrolysis with methylamine | 1–25% aqueous methylamine, 50-60°C, 1-2 hours | Requires careful control to avoid side reactions; methylamine is irritant |
| Azide reduction with triphenylphosphine | Room temperature, toluene solvent, 1 hour | Mild conditions, good yield, avoids harsh reagents |
| Aluminium chloride catalysis | Below room temperature to room temperature, in toluene or EDC | Lewis acid catalysis, requires inert atmosphere for sensitive steps |
Research Findings and Comparative Analysis
- The hydrolysis and amination method is widely used industrially for related compounds due to its scalability but involves handling hazardous methylamine gas or solutions.
- The Staudinger reduction of azides offers a safer alternative with high selectivity and yield, suitable for laboratory-scale synthesis.
- Aluminium chloride catalysis is effective for preparing intermediates but requires careful quenching and purification steps to remove residual metal salts.
Q & A
Q. What are the recommended synthetic routes for Methyl[(1-phenylcyclopropyl)methyl]amine, and how can reaction conditions be optimized?
this compound can be synthesized via multi-step reactions involving cyclopropane ring formation and subsequent alkylation. A common approach involves:
- Cyclopropanation : Reacting styrene derivatives with diazo compounds to form the 1-phenylcyclopropyl moiety.
- Amine alkylation : Introducing the methylamine group via nucleophilic substitution or reductive amination. Optimization requires precise control of temperature (e.g., 0–5°C for cyclopropanation) and stoichiometric ratios to minimize byproducts. Catalysts like palladium or copper may enhance selectivity .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the cyclopropane ring (δ ~0.5–1.5 ppm for cyclopropyl protons) and amine functionality (δ ~2.5–3.5 ppm for methylamine groups).
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ calculated for C₁₁H₁₃N: 160.1121) and fragmentation patterns.
- HPLC : Assesses purity (>95% required for pharmacological studies) using reverse-phase columns and UV detection .
Q. What are the key physicochemical properties (e.g., solubility, stability) of this compound under laboratory conditions?
- Solubility : Poor in water; soluble in polar aprotic solvents (DMSO, DMF) or chlorinated solvents (DCM).
- Stability : Sensitive to light and oxidation; store under inert gas (N₂/Ar) at –20°C.
- pKa : Estimated ~9.5 (amine group), influencing protonation states in biological assays .
Advanced Research Questions
Q. How can functional selectivity of this compound for serotonin receptors (e.g., 5-HT₂C) be evaluated?
- Radioligand Binding Assays : Measure affinity (Kᵢ) using [³H]-mesulergine for 5-HT₂C vs. 5-HT₂A/2B receptors.
- Functional Assays : Calcium flux or IP₁ accumulation assays to assess agonist/antagonist activity.
- Structural Insights : Molecular docking into 5-HT₂C crystal structures (PDB: 6BQG) to predict binding interactions, focusing on cyclopropane-induced steric effects .
Q. What strategies are effective for structure-activity relationship (SAR) studies of this compound derivatives?
- Substituent Variation : Modify the phenyl group (e.g., electron-withdrawing Cl or CF₃) to probe electronic effects.
- Ring Strain Analysis : Compare cyclopropane vs. cyclohexane analogs to assess rigidity’s role in receptor binding.
- Bioisosteric Replacement : Replace the methylamine group with ethyl or isopropyl to study steric tolerance .
Q. How can computational modeling resolve contradictory data in the compound’s biological activity?
- Molecular Dynamics Simulations : Analyze ligand-receptor complexes to identify conformational changes affecting efficacy.
- Free Energy Perturbation (FEP) : Quantify binding energy differences between active/inactive receptor states.
- Meta-Analysis : Cross-reference in vitro data with in silico predictions to reconcile discrepancies (e.g., off-target effects) .
Q. What challenges arise in scaling up the synthesis of this compound, and how can they be mitigated?
- Byproduct Formation : Optimize diazo compound decomposition rates using flow chemistry for safer cyclopropanation.
- Purification : Use silica gel chromatography or recrystallization (hexane/EtOAc) for large-scale purity.
- Yield Improvement : Catalytic asymmetric synthesis to enhance enantiomeric excess (ee >90%) .
Notes
- Contradictory Evidence : Variability in 5-HT₂C agonist activity may stem from assay conditions (e.g., cell line differences). Cross-validate using orthogonal methods .
- Methodological Gaps : Limited data on metabolic stability; recommend hepatic microsome assays for future studies.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
